Asenapine vs. Risperidone: Superior Negative Symptom Improvement and Lower Weight Gain in Acute Schizophrenia
In a 6-week randomized, double-blind, placebo- and active comparator-controlled trial in patients with acute schizophrenia, asenapine 5 mg BID demonstrated significantly greater improvement in negative symptoms compared with risperidone 3 mg BID, while also showing lower incidence of clinically significant weight gain. The incidence of withdrawal due to lack of efficacy was also lower for asenapine (15% of treated patients) than for risperidone (29%) [1][2].
| Evidence Dimension | PANSS Negative Subscale Score Change and Clinically Significant Weight Gain |
|---|---|
| Target Compound Data | PANSS negative subscale: -3.2 (p = 0.01 vs placebo); Weight gain ≥7%: 4.3% of patients |
| Comparator Or Baseline | Risperidone 3 mg BID: PANSS negative subscale change not significantly different from placebo; Weight gain ≥7%: 17% of patients; Placebo: 1.9% |
| Quantified Difference | Asenapine showed significant improvement in negative symptoms vs placebo (risperidone did not); weight gain with risperidone was 4-fold higher than with asenapine (17% vs 4.3%) |
| Conditions | 6-week randomized, double-blind, placebo- and active comparator-controlled trial; patients with acute schizophrenia (DSM-IV criteria); n = 182 (asenapine 5 mg BID n=60, risperidone 3 mg BID n=60, placebo n=62) |
Why This Matters
Negative symptoms of schizophrenia are historically difficult to treat and contribute disproportionately to functional impairment; a compound demonstrating statistically significant improvement on this domain where a common comparator (risperidone) does not may offer a clinically meaningful advantage in treatment-refractory negative symptom presentations.
- [1] Potkin SG, Cohen M, Panagides J. Efficacy and tolerability of asenapine in acute schizophrenia: a placebo- and risperidone-controlled trial. J Clin Psychiatry. 2007 Oct;68(10):1492-500. View Source
- [2] Citrome L. Table 2: Study characteristics and efficacy outcomes. Ther Adv Psychopharmacol. 2021;11:20451253211035269. View Source
